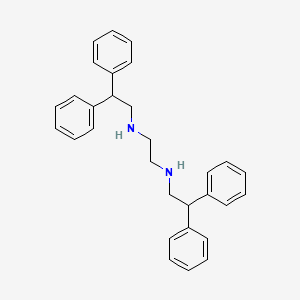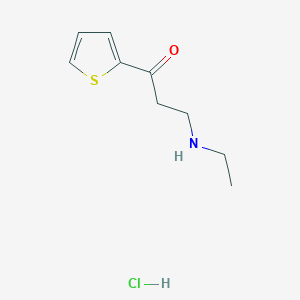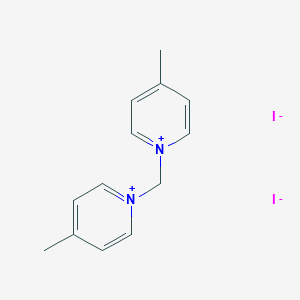
1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C12H14I2N2 It is known for its unique structure, which consists of two 4-methylpyridinium units linked by a methylene bridge, with two iodide ions as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the reaction of 4-methylpyridine with formaldehyde and hydroiodic acid. The reaction proceeds as follows:
Step 1: 4-methylpyridine is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 1,1’-methylenebis(4-methylpyridine).
Step 2: The intermediate is then treated with hydroiodic acid to yield 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide.
The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium units back to pyridine.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or other silver salts are often employed to facilitate the exchange of iodide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces pyridine derivatives.
Scientific Research Applications
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(4-pyridin-1-ium) diiodide: Similar structure but without the methyl groups on the pyridine rings.
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: Similar structure but with bromide ions instead of iodide ions.
Uniqueness
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. The iodide ions also contribute to its distinct properties compared to other halide derivatives.
Properties
CAS No. |
502968-29-8 |
|---|---|
Molecular Formula |
C13H16I2N2 |
Molecular Weight |
454.09 g/mol |
IUPAC Name |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H16N2.2HI/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZAFJGRTVJBZXNQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)
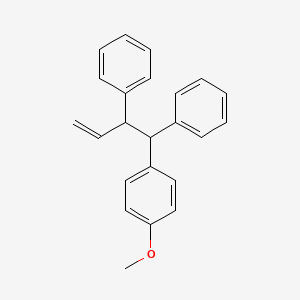
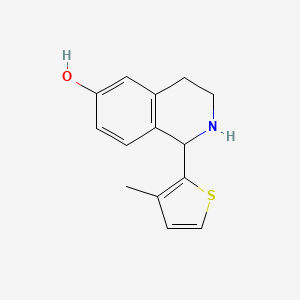
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
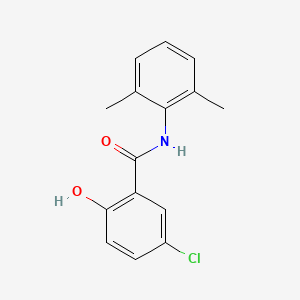
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
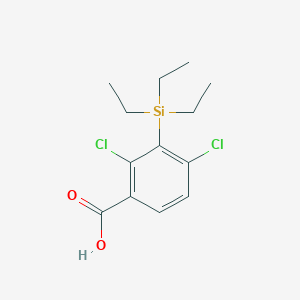

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
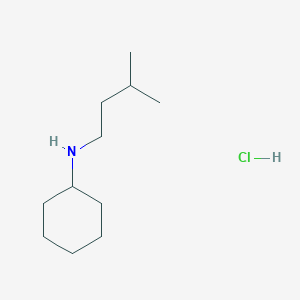
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
